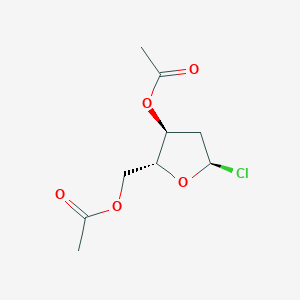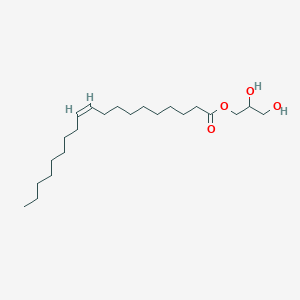
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a long hydrocarbon chain with a double bond in the Z-configuration and a dihydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate typically involves the esterification of nonadec-10-enoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the dihydroxypropyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as alkyl halides or tosylates can be used for substitution reactions at the hydroxyl groups.
Major Products Formed
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate involves its interaction with various molecular targets and pathways. The dihydroxypropyl group can form hydrogen bonds with biological molecules, while the hydrophobic hydrocarbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester: Similar structure with an 18-carbon chain.
9,12-Octadecadienoic acid (Z,Z)-, 2,3-dihydroxypropyl ester: Contains two double bonds in the hydrocarbon chain.
2,3-Dihydroxypropyl (Z)-octadec-9-enoate: Similar structure with an 18-carbon chain and a double bond at the 9th position.
Uniqueness
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate is unique due to its specific chain length and the position of the double bond, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C22H42O4 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl (Z)-nonadec-10-enoate |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23/h9-10,21,23-24H,2-8,11-20H2,1H3/b10-9- |
Clé InChI |
JRAVTUALWPSLAW-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCC(=O)OCC(CO)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
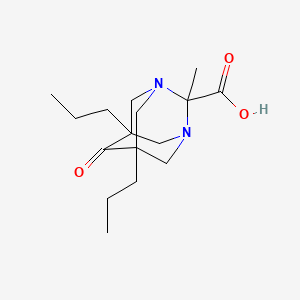


![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)
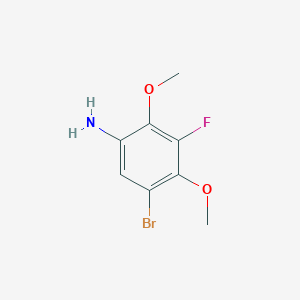
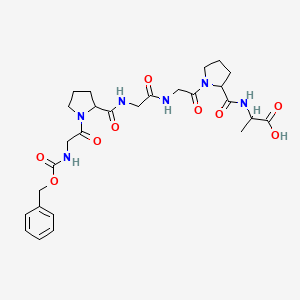
![7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12835454.png)
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)

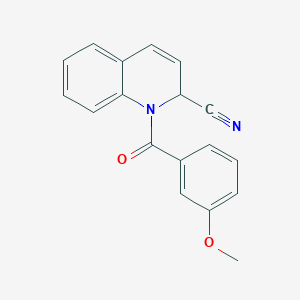
![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)
